molecular formula C6H4D7NO B1180577 PTEROSTILBENE GLYCINATE HYDROCHLORIDE(P) CAS No. 1224713-72-7

PTEROSTILBENE GLYCINATE HYDROCHLORIDE(P)

Número de catálogo: B1180577
Número CAS: 1224713-72-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pterostilbene Glycinate Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods focus on optimizing the yield and purity of the compound. Techniques such as continuous flow reactors and microwave-assisted synthesis are employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Cancer Treatment

Mechanisms of Action:
Pterostilbene has demonstrated significant anticancer properties through various mechanisms. Research indicates that it can inhibit the growth of aggressive cancers, such as melanoma and pancreatic cancer, by downregulating glucocorticoid production and affecting the antioxidant defense systems in tumor cells. For instance, a study showed that pterostilbene administration reduced tumor growth by 50-70% in xenograft models of human melanoma and pancreatic cancer by interfering with the adrenocorticotropic hormone (ACTH) synthesis and glucocorticoid signaling pathways .

Case Studies:

  • Melanoma: In vitro studies revealed that pterostilbene could inhibit melanoma cell proliferation without significant toxicity at low concentrations .
  • Pancreatic Cancer: In vivo studies indicated that pterostilbene treatment led to a reduction in tumor size and improved survival rates in mice with pancreatic cancer xenografts .

Metabolic Disorders

Insulin Regulation:
Pterostilbene has been shown to affect insulin secretion from pancreatic beta cells. A study found that it reduced insulin secretion in glucose-stimulated conditions, suggesting potential applications in managing insulin-dependent metabolic disorders such as diabetes .

Lipid Metabolism:
Research indicates that pterostilbene influences lipid metabolism positively. It activates peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for lipid catabolism, thus potentially lowering cholesterol levels and improving metabolic profiles .

Neuroprotection

Antioxidant Properties:
Pterostilbene exhibits strong antioxidant properties, making it a candidate for neuroprotective applications. A recent study demonstrated that amorphous solid dispersions of pterostilbene enhanced its solubility and antioxidant capacity, leading to improved neuroprotective effects against oxidative stress .

Anxiolytic Effects:
Moreover, pterostilbene has been reported to have anxiolytic effects through the modulation of ERK phosphorylation levels in the hippocampus, indicating its potential for treating anxiety disorders .

Summary of Findings

The following table summarizes key findings related to the applications of Pterostilbene Glycinate Hydrochloride:

Application AreaMechanism/EffectStudy Reference
Cancer TreatmentInhibition of tumor growth via glucocorticoid signaling
Metabolic DisordersReduction of insulin secretion; lipid metabolism regulation
NeuroprotectionAntioxidant effects; reduction of oxidative stress
Anxiolytic EffectsModulation of ERK signaling in the hippocampus

Mecanismo De Acción

The mechanism of action of Pterostilbene Glycinate Hydrochloride involves several molecular targets and pathways:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Pterostilbene-Gly-HCl?

  • Methodological Answer : Synthesis typically involves glycination of pterostilbene followed by hydrochloride salt formation. Characterization requires HPLC for purity assessment, NMR for structural confirmation (e.g., verifying glycine conjugation via <sup>1</sup>H-NMR), and mass spectrometry for molecular weight validation. Stability studies under varying pH and temperature conditions are critical to assess degradation pathways .

Q. How does the bioavailability of Pterostilbene-Gly-HCl compare to unmodified pterostilbene in preclinical models?

  • Methodological Answer : Use pharmacokinetic (PK) studies in rodent models, comparing AUC (area under the curve) and Cmax values. Employ LC-MS/MS for plasma quantification. Studies should control for diet, administration route (oral vs. intravenous), and metabolic interference from glycine .

Q. What in vitro assays are most reliable for evaluating the antioxidant activity of Pterostilbene-Gly-HCl?

  • Methodological Answer : Standardize assays like DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and cellular ROS (reactive oxygen species) detection in H2O2-stressed cell lines (e.g., HepG2). Include positive controls (e.g., ascorbic acid) and validate results across multiple replicates to address variability .

Advanced Research Questions

Q. How can contradictory data on Pterostilbene-Gly-HCl’s cytotoxicity be resolved?

  • Methodological Answer : Conduct dose-response studies across cancer (e.g., MCF-7, A549) and non-cancerous cell lines (e.g., HEK293) using MTT and Annexin V assays. Analyze confounding factors: solvent choice (DMSO vs. aqueous solubility), batch-to-batch compound variability, and interference from glycine in culture media. Meta-analysis of existing datasets using PRISMA guidelines is recommended .

Q. What experimental designs are optimal for studying Pterostilbene-Gly-HCl’s dual role in autophagy induction and apoptosis?

  • Methodological Answer : Use time-lapse microscopy and Western blotting for autophagy markers (LC3-II, p62) and apoptosis markers (caspase-3, PARP). Employ genetic knockdown (siRNA for ATG5 or BECN1) to isolate mechanisms. Include mTOR inhibitors (e.g., rapamycin) as positive controls and validate findings in 3D spheroid models .

Q. How do researchers address interspecies variability in Pterostilbene-Gly-HCl’s metabolic clearance during translational studies?

  • Methodological Answer : Perform comparative metabolism studies using liver microsomes from humans, rats, and dogs. Identify species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) via inhibition assays. Use PBPK (physiologically based pharmacokinetic) modeling to extrapolate human doses from preclinical data .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Pterostilbene-Gly-HCl studies?

  • Methodological Answer : Apply four-parameter logistic models (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals. For RNA-seq or proteomics data, use pathway enrichment analysis (KEGG, GO) and adjust for false discovery rates (e.g., Benjamini-Hochberg) .

Q. How can researchers ensure reproducibility in Pterostilbene-Gly-HCl’s anti-inflammatory effects across different labs?

  • Methodological Answer : Adopt standardized protocols from journals like Nature Protocols (e.g., LPS-induced RAW264.7 macrophage assays). Share raw data (e.g., cytokine ELISA readings) via repositories like Zenodo. Cross-validate findings with orthogonal methods (e.g., qPCR for TNF-α and IL-6) .

Q. Comparative & Mechanistic Studies

Q. What distinguishes Pterostilbene-Gly-HCl’s mechanism from resveratrol derivatives in neurodegenerative models?

  • Methodological Answer : Conduct head-to-head comparisons in Aβ-induced neuronal models (e.g., SH-SY5Y). Measure biomarkers like BDNF, tau phosphorylation, and mitochondrial membrane potential. Use molecular docking to compare binding affinities for SIRT1 or AMPK pathways .

Q. How does glycine conjugation alter the pharmacokinetic-pharmacodynamic (PK-PD) profile of pterostilbene?

  • Methodological Answer : Develop compartmental PK-PD models using NONMEM or Monolix. Compare tissue distribution (e.g., brain vs. liver) via radiolabeled tracers. Assess glycine’s role in enhancing blood-brain barrier penetration using in vitro co-culture models .

Q. Research Gaps & Future Directions

Q. What are the understudied molecular targets of Pterostilbene-Gly-HCl in cancer metabolism?

  • Methodological Answer : Employ CRISPR-Cas9 screens to identify synthetic lethal genes. Validate hits using metabolomics (e.g., GC-MS for TCA cycle intermediates) and Seahorse assays for mitochondrial respiration. Prioritize targets with clinical relevance (e.g., IDH1 mutations) .

Q. How can multi-omics integration improve understanding of Pterostilbene-Gly-HCl’s pleiotropic effects?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics data using systems biology tools (Cytoscape, MetaboAnalyst). Use machine learning (e.g., random forests) to identify hub genes or pathways. Validate with transgenic animal models .

Propiedades

Número CAS

1224713-72-7

Fórmula molecular

C6H4D7NO

Peso molecular

0

Sinónimos

PTEROSTILBENE GLYCINATE HYDROCHLORIDE(P)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.